molecular formula C20H21NO3S B2968336 2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide CAS No. 1448058-49-8

2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide

Cat. No. B2968336
CAS RN: 1448058-49-8
M. Wt: 355.45
InChI Key: NWMDOSWXKZYUKV-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide, also known as TH-naphthamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of naphthamides, which are known for their diverse biological activities.

Scientific Research Applications

Drug Design and Synthesis

Naphthalene carboxamide derivatives have been utilized in drug design, particularly in the synthesis of compounds with potential therapeutic effects. For example, the molecular hybridization drug design approach has been applied to merge the naphthalene core with a carboxamide moiety, incorporating various phenyl substitutions to evaluate their effectiveness against certain enzymes .

Enzyme Inhibition

Research has shown that naphthamide derivatives can act as inhibitors for enzymes like monoamine oxidase and cholinesterase, which are significant in managing neurodegenerative diseases . This suggests potential applications in developing treatments for conditions such as Alzheimer’s and Parkinson’s disease.

Anti-Tuberculosis Activity

Some naphthamide derivatives have demonstrated inhibitory activities against Mycobacterium tuberculosis, showing comparable potency to first-line anti-tuberculosis drugs like ethambutol . This indicates their potential use in creating new anti-TB medications.

Oncology

Naphthalene carboxamide derivatives have also been explored as inhibitors of oncogenic pathways. For instance, they have been studied for their role in interfering with hypertrophy via the inactivation of oncogenes such as Akt and Pdk1 , suggesting applications in cancer therapy.

properties

IUPAC Name

2-ethoxy-N-(2-methoxy-2-thiophen-3-ylethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-3-24-17-9-8-14-6-4-5-7-16(14)19(17)20(22)21-12-18(23-2)15-10-11-25-13-15/h4-11,13,18H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMDOSWXKZYUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide

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